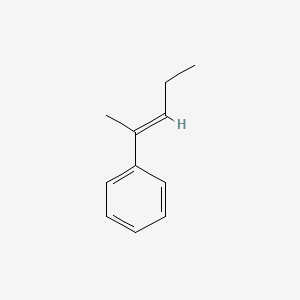

(1-Methyl-1-buten-1-yl)benzene

説明

IUPAC Nomenclature and Systematic Identification

The compound 2-Phenyl-2-pentene is identified by the following parameters:

Table 1: Chemical Identifiers for 2-Phenyl-2-pentene

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 53172-84-2 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | [(E)-pent-2-en-2-yl]benzene (E isomer) |

| [(Z)-pent-2-en-2-yl]benzene (Z isomer) | |

| Alternative Names | 2-phenylpent-2-ene; Benzene, (1-methyl-1-butenyl)- |

| InChI Key | PLPHXVSTHYOUJO-JXMROGBWSA-N (E isomer) |

| PLPHXVSTHYOUJO-YFHOEESVSA-N (Z isomer) |

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound reflects its structural composition, with the phenyl group attached to the C2 position of the pentene chain, and the double bond located between C2 and C3. The compound features a methyl substituent at the C2 position, adjacent to the phenyl group, while the remaining carbon atoms form the pentene backbone.

Systematic identification also includes standardized chemical notation systems such as Simplified Molecular Input Line Entry System (SMILES) representation: CCC=C(C)c1ccccc1, which encodes the two-dimensional structure in a linear format. This notation system provides a compact representation that can be used for computational analysis and database searching.

Molecular Geometry and Stereochemical Configuration

2-Phenyl-2-pentene exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This stereochemical feature is particularly significant for understanding its physical properties and chemical reactivity.

The compound exists in two distinct stereoisomeric forms:

Table 2: Stereochemical Configurations of 2-Phenyl-2-pentene

| Property | (E)-2-Phenyl-2-pentene | (Z)-2-Phenyl-2-pentene |

|---|---|---|

| Configuration | Higher priority groups on opposite sides | Higher priority groups on same side |

| InChI | InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3/b10-7+ | InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3/b10-7- |

| SMILES | CC/C=C(/C)\c1ccccc1 (with opposite stereochemistry indicators) | CC/C=C(\C)/c1ccccc1 |

| Relative Stability | More thermodynamically stable | Less thermodynamically stable |

According to the Cahn-Ingold-Prelog priority rules, the E/Z notation (from the German "entgegen" meaning opposite and "zusammen" meaning together) provides an unambiguous description of the double bond stereochemistry. In (E)-2-phenyl-2-pentene, the ethyl group and the phenyl group are positioned on opposite sides of the double bond plane, while in the Z isomer, they are on the same side.

Research findings indicate distinct physical properties for 2-Phenyl-2-pentene:

- Density: 0.895 g/milliliter

- Refractive index: 1.520

- Boiling point: 199 degrees Celsius

- Molar volume: 163.4 milliliters/mol

The structural arrangement significantly influences intermolecular forces, explaining the observed physical properties. The planar configuration around the double bond and the aromatic ring creates a relatively rigid molecular framework, affecting crystalline packing in the solid state and solvation behaviors in solution.

Comparative Analysis with Structural Analogues

To better understand the structure-property relationships of 2-Phenyl-2-pentene, a comparative analysis with structurally related compounds provides valuable insights.

Table 3: Comparison of 2-Phenyl-2-pentene with Structural Analogues

| Property | 2-Phenyl-2-pentene | 2-Phenyl-2-butene | 2-Phenyl-2-pentenal | 3-Methyl-2-phenyl-2-pentene |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₄ | C₁₀H₁₂ | C₁₁H₁₂O | C₁₂H₁₆ |

| Molecular Weight | 146.23 g/mol | 132.20 g/mol | 160.22 g/mol | 160.26 g/mol |

| Structural Difference | Reference | One less carbon in alkyl chain | Aldehyde group at C1 | Additional methyl at C3 |

| CAS Number | 53172-84-2 | 2082-61-3/767-99-7 | 3491-63-2 | - |

2-Phenyl-2-butene represents a homologous derivative with one less carbon atom in the alkyl chain. This structural analogue also exists as E/Z isomers, with the trans isomer demonstrating greater thermodynamic stability due to reduced steric hindrance between the phenyl group and adjacent substituents. The structural difference affects physical properties such as boiling point and solubility parameters.

Research on 2-phenyl-2-butene indicates that it forms a conjugated π-system between the vinyl group and the aromatic ring, enhancing its stability and influencing its reactivity in electrophilic addition and cycloaddition reactions. This phenomenon is similarly observed in 2-phenyl-2-pentene, though the longer alkyl chain in the latter introduces additional conformational flexibility.

2-Phenyl-2-pentenal represents an oxidized analogue containing an aldehyde functional group, which significantly alters the electronic distribution and reactivity patterns. The presence of the carbonyl group introduces dipole-dipole interactions absent in 2-phenyl-2-pentene, resulting in different solubility characteristics and chemical behavior.

3-Methyl-2-phenyl-2-pentene features an additional methyl substituent at the C3 position, increasing steric bulk around the double bond. This structural modification affects the conformational landscape and potentially alters the E/Z isomer distribution compared to 2-phenyl-2-pentene.

Computational Modeling of Electronic Structure

Computational chemistry provides powerful tools for understanding the electronic structure and properties of 2-Phenyl-2-pentene at the molecular level.

The electronic structure of 2-Phenyl-2-pentene can be modeled using various computational methods ranging from molecular mechanics to quantum chemical calculations. These approaches reveal important aspects of molecular behavior that complement experimental findings.

Table 4: Computational Parameters for Electronic Structure Modeling of 2-Phenyl-2-pentene

| Parameter | Value/Method | Significance |

|---|---|---|

| Molecular Refractive Power | 49.64 mL/mol | Measure of polarizability |

| Electronic Structure Method | Density Functional Theory (DFT) | Electron density distribution |

| Basis Set | 6-31G(d,p) | Accuracy of orbital representation |

| Bond Order (C2-C3) | 2.0 (double bond) | Electron sharing between atoms |

| Resonance Effects | Conjugation between phenyl and alkene | Delocalization of π electrons |

Computational modeling of 2-Phenyl-2-pentene reveals several key electronic features. The phenyl group is connected to a substituted alkene moiety, creating an extended π-electron system. This conjugation affects the electron density distribution throughout the molecule, influencing properties such as polarizability and reactivity.

The molecular geometry optimization calculations indicate that the phenyl ring preferentially adopts a conformation where its plane is nearly coplanar with the double bond plane, maximizing π-orbital overlap. This arrangement enhances the conjugative stabilization between the aromatic system and the double bond.

Energy calculations for the E and Z isomers consistently predict the E isomer to be more thermodynamically stable, with an energy difference of approximately 2-3 kilocalories per mole depending on the computational method employed. This stability difference arises primarily from steric factors, as the Z configuration positions the ethyl and phenyl groups in closer proximity, leading to unfavorable non-bonding interactions.

Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily located over the conjugated π-system encompassing both the phenyl ring and the double bond. The HOMO-LUMO gap, calculated at approximately 5 electron volts using DFT methods, provides insight into the compound's potential reactivity and spectroscopic properties.

Natural bond orbital (NBO) analysis further reveals the importance of hyperconjugative interactions between the σ-bonds of the alkyl groups and the π-system, contributing to the overall stability of the molecule and influencing its conformational preferences.

Structure

2D Structure

特性

CAS番号 |

53172-84-2 |

|---|---|

分子式 |

C11H14 |

分子量 |

146.23 g/mol |

IUPAC名 |

pent-2-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3 |

InChIキー |

PLPHXVSTHYOUJO-UHFFFAOYSA-N |

異性体SMILES |

CC/C=C(\C)/C1=CC=CC=C1 |

正規SMILES |

CCC=C(C)C1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

a. 2-Phenyl-1-pentene (CAS: N/A)

- Structure : Double bond between C1 and C2.

- Synthesis: Byproduct during E2 elimination of 2-phenyl-2-pentanol, indicating competing elimination pathways .

- Reactivity : Terminal alkene likely exhibits higher reactivity in electrophilic additions compared to internal alkenes like 2-phenyl-2-pentene.

b. 3-Phenyl-2-pentene (CAS: N/A)

- Structure : Double bond shifted to C2–C3.

- Steric Effects : Reduced conjugation with the phenyl group may lower stability compared to 2-phenyl-2-pentene.

Table 1: Comparison of Positional Isomers

| Compound | Double Bond Position | Conjugation with Phenyl | Key Reactivity |

|---|---|---|---|

| 2-Phenyl-2-pentene | C2–C3 | Strong | Stabilized for cyclization reactions |

| 2-Phenyl-1-pentene | C1–C2 | Weak | Higher electrophilic addition potential |

| 3-Phenyl-2-pentene | C2–C3 | Moderate | Intermediate stability |

Substituted Phenyl Analogs

a. (E)-5-(3-Methoxyphenyl)-2-phenyl-2-pentene (45b)

b. (E)-5-(4-Methoxyphenyl)-2-phenyl-2-pentene (45c)

- Structure : Methoxy group at the para position.

- Impact of Substituent Position : Para substitution may improve solubility compared to meta analogs due to symmetrical electronic effects.

Alkenes with Functional Group Variations

a. Phenyl-2-nitropropene (CAS: N/A)

b. 2-Methyl-2-pentene (CAS: 625-27-4)

- Structure : Branched alkene without aromatic substitution.

- Physical Properties : Enthalpy of vaporization (ΔvapH) = 32.4 kJ/mol at 292 K, indicating lower intermolecular forces compared to aromatic analogs .

Table 2: Functional Group Impact

| Compound | Functional Group | Key Property | Application |

|---|---|---|---|

| 2-Phenyl-2-pentene | Phenyl | Conjugation-stabilized alkene | Organic synthesis intermediates |

| Phenyl-2-nitropropene | Nitro | Electrophilic double bond | Amphetamine precursor |

| 2-Methyl-2-pentene | Methyl branch | Low polarity | Solvent or monomer in polymerization |

Stereochemical Considerations

- E-Isomer Dominance : 2-Phenyl-2-pentene is synthesized exclusively as the (E)-isomer due to steric constraints during anti-elimination. The allylic coupling constant (J = 1.2 Hz) confirms this configuration .

- Comparison with (Z)-Isomers : Absence of (Z)-isomers in elimination reactions highlights the role of bulky substituents in dictating stereochemical outcomes.

Q & A

Q. What are the best practices for synthesizing 2-Phenyl-2-pentene and ensuring reproducibility?

- Methodological Answer : To ensure reproducibility, document the reaction conditions (e.g., temperature, solvent, catalyst) and purification steps (e.g., distillation, chromatography) in detail. For stereoselective synthesis via E2 elimination (e.g., using BINOL-phosphite intermediates), specify the base, reaction time, and stereochemical outcomes. Include characterization data (NMR, IR, GC-MS) for both starting materials and products. For known compounds, cite literature procedures; for new compounds, provide full spectral evidence and purity analysis (e.g., ≥95% by GC) .

Q. How can researchers confirm the purity of 2-Phenyl-2-pentene using standard analytical techniques?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity, comparing retention times with authentic samples. Cross-validate with boiling point measurements (reported average: 340.2 K ± 0.8 K) and IR spectroscopy to detect functional groups (e.g., C=C stretching at ~1650 cm⁻¹). Discrepancies in boiling points across studies (e.g., variations due to impurities) should be addressed via fractional distillation .

Q. What are the key spectral markers for identifying 2-Phenyl-2-pentene in NMR analysis?

- Methodological Answer : In -NMR, the E-isomer exhibits allylic coupling between the methyl group and olefinic proton (), while the Z-isomer typically shows larger coupling constants. The aromatic protons (C6H5) appear as a multiplet at ~7.2–7.4 ppm, and the pentene backbone protons resonate between 5.2–5.8 ppm. Use -NMR to confirm the absence of carbonyl or hydroxyl groups, ensuring no oxidation during synthesis .

Advanced Research Questions

Q. How can stereoselective synthesis of (E)-2-Phenyl-2-pentene be optimized to minimize byproducts like terminal alkenes?

- Methodological Answer : The stereochemical outcome of E2 elimination depends on the anti-periplanar geometry of the leaving group and β-hydrogen. Optimize by using bulky bases (e.g., LDA) and aprotic solvents (e.g., THF) to favor the E-isomer. Adjust reaction temperature (lower temperatures reduce kinetic byproducts) and monitor progress via GC. For example, Chien et al. achieved >90% E-selectivity using SE-30 columns in GC analysis under controlled conditions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for 2-Phenyl-2-pentene?

- Methodological Answer : Analyze potential sources of error: impurities, measurement techniques (e.g., dynamic vs. static boiling point methods), or calibration differences. Cross-reference data from multiple databases (e.g., NIST Standard Reference Data) and replicate experiments using standardized protocols. For instance, the reported average boiling point of 340.2 K ± 0.8 K was derived from 22 independent measurements, but outliers may arise from trace solvents or isomers .

Q. What mechanistic insights explain the exclusive formation of the E-isomer in BINOL-phosphite-mediated eliminations?

- Methodological Answer : The anti-elimination pathway is favored due to steric hindrance between the bulky phosphite group and substituents on the β-carbon. Rotamer analysis (e.g., anti vs. gauche conformers) shows that the anti-form minimizes steric clashes, directing elimination to produce the E-isomer. Computational studies (e.g., DFT) can further validate transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。